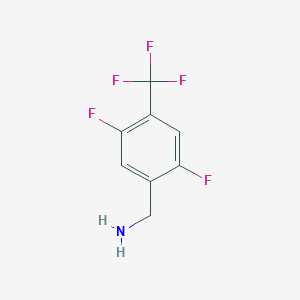
(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine is an aromatic amine compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-difluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted fluorine or trifluoromethyl groups.
Scientific Research Applications
(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
(2,5-Difluoro-4-(trifluoromethyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-(Trifluoromethyl)phenyl)methanamine: Lacks the additional fluorine atoms present in (2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms enhances the compound’s reactivity and potential for unique chemical transformations.
Trifluoromethyl Group: The trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it valuable in drug design and material science.
Properties
Molecular Formula |
C8H6F5N |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6F5N/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2H,3,14H2 |
InChI Key |
QVRSFXPZNGMKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


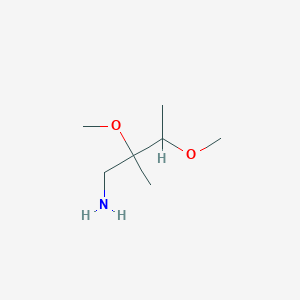
![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, 6,6'-bis(trifluoromethyl)-](/img/structure/B13335102.png)
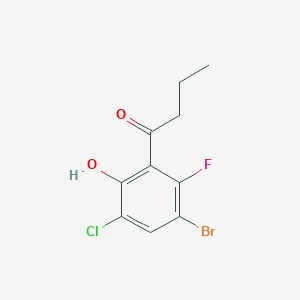
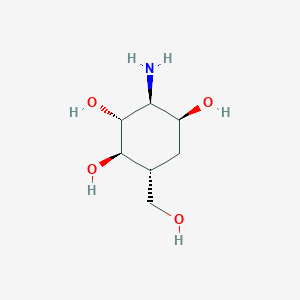
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13335119.png)
![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
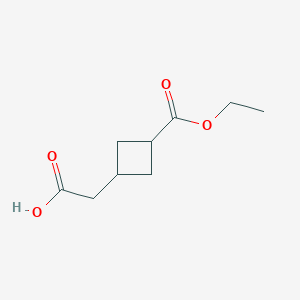
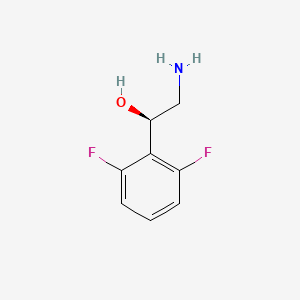
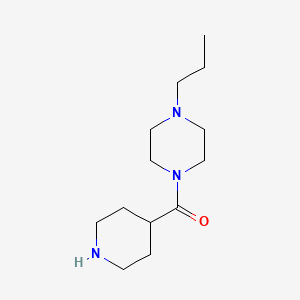
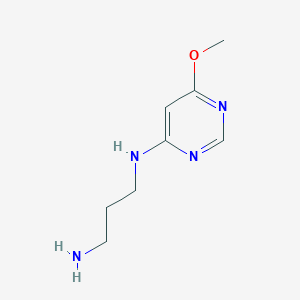

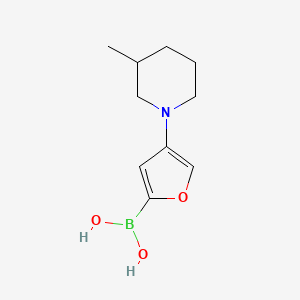
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B13335161.png)
![2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13335162.png)
